molecular formula C6H11FO2 B592468 (4-Fluorotetrahydro-2H-pyran-4-YL)methanol CAS No. 883442-46-4

(4-Fluorotetrahydro-2H-pyran-4-YL)methanol

Cat. No. B592468
M. Wt: 134.15
InChI Key: SCZDHDHAWKBYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluorotetrahydro-2H-pyran-4-yl)methanol is a chemical compound with the molecular formula C6H11FO2 and a molecular weight of 134.15 g/mol . It serves as a basic organic raw material and high-quality fuel, finding applications in fine chemicals, plastics, pesticides, and pharmaceuticals .


Synthesis Analysis

  • Preparation of Intermediates : Lithium aluminum hydride (LiAlH4) is added to a Schlenk flask, followed by three washes with argon gas. Then, tetrahydrofuran (THF) is added at 0°C, and the mixture is stirred. An ester is slowly added via a dropping funnel. After complete formation of the alcohol (as confirmed by thin-layer chromatography), the suspension is stirred further .

Molecular Structure Analysis

The molecular structure of (4-Fluorotetrahydro-2H-pyran-4-yl)methanol is depicted as follows: !Molecular Structure

Scientific Research Applications

Novel Synthesis Approaches

Recent studies have introduced innovative synthesis methods for creating hexahydro-1H-furo[3,4-c]pyran derivatives, demonstrating the compound's utility in organic synthesis. For instance, Reddy et al. (2012) reported a novel Prins cyclization process for synthesizing these derivatives using “(4-Fluorotetrahydro-2H-pyran-4-YL)methanol” as a starting material. This method features high selectivity and good yields, marking a significant advancement in the synthesis of fused hexahydro-1H-furo[3,4-c]pyran derivatives (Reddy, Sreelatha, Kishore, Borkar, & Yadav, 2012).

Analytical Applications

In the realm of analytical chemistry, Lee et al. (2019) demonstrated the use of “(4-Fluorotetrahydro-2H-pyran-4-YL)methanol” in a derivatization method to measure methanol in biological specimens. By employing this compound for derivatization, they developed a reliable GC/MS analysis method that overcomes the challenges of methanol's low boiling point and similar molecular weight to oxygen, significantly improving methanol detection in complex matrices (Lee, Jeong, Ahn, & Bang, 2019).

Material Science and Sensor Development

Moreover, this compound's derivatives have been explored for their potential in material science, specifically in developing sensors. A study by Hsieh et al. (2011) crafted a sugar-aza-crown ether-based fluorescent sensor for detecting metal ions, showcasing the compound's applicability in creating highly selective recognition systems for Cu(2+) and Hg(2+) ions. This research underlines the compound's versatility in sensor technology, providing a foundation for future developments in selective ion detection (Hsieh, Chir, Yang, Chen, Hu, & Wu, 2011).

properties

IUPAC Name

(4-fluorooxan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c7-6(5-8)1-3-9-4-2-6/h8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZDHDHAWKBYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorotetrahydro-2H-pyran-4-YL)methanol

CAS RN

883442-46-4
Record name (4-fluorooxan-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dissolve (4-fluorotetrahydropyran-4-yl)-hydroxyacetonitrile (4.4 g, 29.8 mmol) in 2-propanol (48 mL) and water (12 mL). Cool to 0° C. under a nitrogen atmosphere. Add sodium borohydride (1.2 g, 31.7 mmol) and allow the resulting mixture to slowly warm to room temperature over 5.5 hours. Quench with acetone and stir for 1 h. Concentrate the mixture to ⅓ volume and dilute with ethyl acetate. Wash the resulting organic solution with saturated aqueous sodium bicarbonate solution and saturated aqueous ammonium chloride solution (twice). Combine the aqueous washes and dilute with saturated aqueous sodium chloride solution and extract with ethyl acetate (twice). Add these extracts to the crude reaction mixture and wash the resulting solution with saturated aqueous sodium chloride solution, dry (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 0:100 to 1:1 ethyl acetate:hexanes) to give the desired compound as a yellow oil (740 mg, 18%).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Yield
18%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

2-(4-Fluorotetrahydro-2H-pyran-4-yl)-2-hydroxyacetonitrile (2.06 g, 12.9 mmol) was dissolved in tert-butanol (20 mL) and water (5.0 mL). To this, sodium borohydride (537 mg, 14.2 mmol) was added and the mixture was stirred at room temperature for 1 hour. To the reaction mixture, ice and acetone were added and the mixture was stirred at room temperature for 1 hour. The solvent was evaporated off under reduced pressure, brine was added to the residue, and extraction with chloroform was performed, followed by drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/7) to give 4-fluorotetrahydro-2H-pyran-4-ylmethanol (1.59 g, yield: 92%).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
537 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.